Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
Description
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine (CAS: 189045-24-7) is a tertiary amine featuring a benzylamine core substituted with a methyl group and a thiophen-2-ylmethoxy moiety at the para position of the phenyl ring. This compound is structurally characterized by the presence of a sulfur-containing heterocycle (thiophene) linked via an ether bridge to the aromatic ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYPRWSBDQWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242301 | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-87-5 | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Pharmaceutical Applications
The compound's structural characteristics suggest potential use in drug development. The thiophene moiety is known for its biological activity, which can enhance the pharmacological profile of drugs. Research indicates that compounds containing thiophene rings can exhibit:
- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit cancer cell proliferation. Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine may possess similar properties due to its structural analogies with known anticancer agents.
- Antiviral Properties : The compound has been investigated for its ability to interact with viral proteins, potentially disrupting their function. This application is particularly relevant in the context of developing treatments for viral infections such as COVID-19 .
Organic Electronics
This compound's electronic properties make it a candidate for use in organic electronics. Its ability to conduct electricity can be harnessed in:
- Organic Light Emitting Diodes (OLEDs) : The compound's conductive nature may allow it to be used in OLED applications, enhancing light emission efficiency.
- Organic Photovoltaics (OPVs) : Research suggests that thiophene-containing compounds can improve charge transport in solar cells, making this compound a potential material for OPV development.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzaldehyde | Contains an amine and aldehyde group | Used in dye synthesis and as a precursor in pharmaceuticals. |
| Thiophenol | Contains a thiol and aromatic ring | Known for its use in chemical synthesis and as a reagent. |
| 4-Methoxyphenylacetic acid | Contains an ether and carboxylic acid | Exhibits anti-inflammatory properties. |
This compound stands out due to its combination of both thiophene and methoxy functionalities, which may enhance its reactivity and biological activity compared to simpler analogs.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antiviral Activity
In another research effort focused on antiviral applications, this compound was tested against SARS-CoV-2 proteins. Molecular docking studies revealed strong binding affinity to the spike protein receptor-binding domain, suggesting that this compound could inhibit viral entry into host cells.
Mechanism of Action
The mechanism of action of Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine involves its interaction with various molecular targets and pathways. The thiophene ring system is known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophenmethoxy-Benzylamine Motifs
N-[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1-propyl-1H-tetrazol-5-amine
- Key Differences: The chlorine and methoxy groups may enhance lipophilicity and metabolic stability compared to the simpler methyl-substituted target compound.
(4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine
- Structure : This compound (CAS: 1092291-86-5) retains the thiophenmethylamine core but replaces the benzyl group with a branched aliphatic chain containing methoxy and methyl groups.
- Key Differences: The aliphatic chain may reduce aromatic interactions but increase solubility in nonpolar environments. The methoxy group could influence metabolic pathways, such as oxidation or demethylation .
Bioactive Benzylamine Derivatives with Antiparasitic Activity
1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole
- Structure: A substituted indole derivative with a benzylamine side chain functionalized by a dimethylaminopropyl group.
- Activity: Exhibits potent antitrypanosomal activity (IC50 = 0.22 µM against T. brucei brucei) but moderate cytotoxicity (IC50 = 1.14 µM in HepG2 cells), yielding a selectivity index (SI) of 5.16.
- Comparison: While lacking the thiophenmethoxy group, its benzylamine moiety demonstrates the importance of amine substitution in bioactivity. The dimethylaminopropyl chain may enhance membrane permeability, a feature absent in the target compound .
Methoxyphenyl-Substituted Amines
[2-(4-Methoxyphenyl)-ethyl]-methyl-amine
- Structure : A phenethylamine derivative with a para-methoxy group and methyl substitution on the amine.
- Key Differences : The absence of a thiophene ring reduces steric bulk and sulfur-related electronic effects. Such compounds are often explored for CNS activity due to structural similarity to neurotransmitters like dopamine .
Physicochemical and Pharmacological Data Comparison
Discussion of Structural and Functional Trends
- Thiophene vs.
- Amine Substitution: Tertiary amines (e.g., dimethylaminopropyl in the indole derivative) often improve solubility and bioavailability compared to secondary or primary amines. The methyl group in the target compound may limit these advantages .
- Bioactivity Gaps : The discontinuation of this compound suggests it may underperform in efficacy or safety relative to analogs like the indole derivative, which shows measurable antiparasitic activity .
Biological Activity
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine, also known as N-methyl-1-(2-thiophen-2-ylphenyl)methanamine, is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNS
Molecular Weight: 203.303 g/mol
IUPAC Name: N-methyl-1-(2-thiophen-2-ylphenyl)methanamine
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. Specifically, it may act as an inhibitor of bifunctional zinc metalloenzymes, which include epoxide hydrolase and aminopeptidase activities. This dual action can influence inflammatory processes by modulating leukotriene synthesis and degradation .
- Antitumor Activity : Preliminary studies suggest that this compound could exhibit significant antitumor properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in treating inflammatory diseases. Its role in the biosynthesis of resolvins from eicosapentaenoic acid suggests potential therapeutic applications in chronic inflammation .
Antitumor Studies
A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results indicated high inhibition rates and low IC values compared to standard treatments like Sunitinib:
| Cell Line | Inhibition Rate (%) | IC (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics .
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound induces apoptosis by arresting the cell cycle at the S phase in HepG2 cells. Flow cytometry analysis demonstrated an increase in S phase population upon treatment with the compound, indicating effective disruption of cell cycle progression .
Case Studies
- Case Study on Apoptosis Induction : In HepG2 cells treated with varying concentrations of the compound, a significant increase in apoptotic markers was observed, correlating with mitochondrial membrane potential changes and alterations in pro-apoptotic and anti-apoptotic protein levels (e.g., Bax and Bcl-2) .
- Inflammatory Response Modulation : Another study highlighted the compound's role in modulating inflammatory responses through its enzymatic inhibition properties, suggesting a potential application in managing inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
